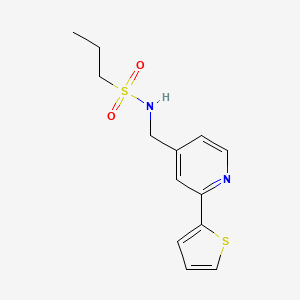

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-2-8-19(16,17)15-10-11-5-6-14-12(9-11)13-4-3-7-18-13/h3-7,9,15H,2,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNBDLNZOWPVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=CC(=NC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(thiophen-2-yl)pyridine with a sulfonamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Aromatic Systems and Heterocycles

- Target vs. PF-04455242 : The target’s pyridine-thiophene system contrasts with PF-04455242’s biphenyl-pyrrolidinylsulfonyl motif. While both contain sulfonamides, PF-04455242’s bulky biphenyl group likely contributes to its κ-opioid receptor selectivity, whereas the target’s smaller heterocycles may favor different receptor interactions .

- Target vs.

Sulfonamide Chain Variations

- Target vs.

Pharmacological Implications

- The piperidine-containing compound () and PF-04455242 () suggest that nitrogen-containing heterocycles paired with sulfonamides are common in CNS-targeting agents. The target’s pyridine-thiophene core may offer unique electronic properties for modulating such activity.

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is an organic compound notable for its complex structure, which includes a thiophene ring, a pyridine ring, and a sulfonamide group. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propane-1-sulfonamide, with the molecular formula and a molecular weight of 296.4 g/mol. Its structure can be represented as follows:

The biological activity of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is primarily attributed to its sulfonamide moiety, which can act as a nucleophile due to the negative charges around the oxygen atoms. This structural feature allows it to participate in various biochemical interactions:

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes by mimicking substrate structures or binding to active sites.

- Receptor Modulation: It could interact with specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide exhibits several biological activities:

Antimicrobial Activity

Studies have suggested that compounds with similar structures display antimicrobial properties. For instance, sulfonamides are known for their effectiveness against bacterial infections by inhibiting folate synthesis in bacteria.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Research Findings and Case Studies

Several studies have investigated the biological activities of sulfonamide derivatives similar to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli strains. |

| Study B | Showed anti-inflammatory effects in animal models through cytokine modulation. |

| Study C | Investigated structure–activity relationships (SAR) revealing that modifications on the thiophene ring enhance biological activity. |

Synthetic Routes and Industrial Applications

The synthesis of this compound generally involves multi-step organic reactions, including condensation reactions between thiophene and pyridine derivatives with sulfonamide precursors. The industrial production may utilize automated reactors for efficiency and consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.